(Z)-2,3-dichloroacrylic acid
Overview
Description
(Z)-2,3-Dichloroacrylic acid is an organic compound characterized by the presence of two chlorine atoms attached to the carbon atoms in the acrylic acid structure. This compound is known for its unique geometric configuration, where the chlorine atoms are positioned on the same side of the double bond, denoted by the (Z) configuration. It is a derivative of acrylic acid and exhibits distinct chemical properties due to the presence of the chlorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-dichloroacrylic acid can be achieved through various methods. One common approach involves the chlorination of acrylic acid or its derivatives. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: On an industrial scale, this compound can be produced through the chlorination of acrylic acid using continuous flow reactors. This method allows for better control over reaction parameters and ensures a consistent product quality. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-2,3-Dichloroacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated acrylic acids.
Substitution: Various substituted acrylic acids depending on the nucleophile used.
Scientific Research Applications
(Z)-2,3-Dichloroacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2,3-dichloroacrylic acid involves its interaction with various molecular targets. The presence of chlorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
(E)-2,3-Dichloroacrylic Acid: The geometric isomer with chlorine atoms on opposite sides of the double bond.
2-Chloroacrylic Acid: A related compound with only one chlorine atom.
3-Chloroacrylic Acid: Another related compound with the chlorine atom at a different position.
Uniqueness: (Z)-2,3-Dichloroacrylic acid is unique due to its (Z) configuration, which imparts distinct chemical properties and reactivity compared to its isomers and other chlorinated acrylic acids. This configuration can influence its interactions with other molecules and its behavior in various chemical reactions.
Properties
IUPAC Name |
(Z)-2,3-dichloroprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHCJZVJNOGBP-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\Cl)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023431 | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3533-68-4, 13167-36-7, 99165-89-6 | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3533-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,beta-Dichloroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099165896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid,3-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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